N-cyclooctyl-2-pyrazol-1-ylacetamide
Description
Properties
IUPAC Name |
N-cyclooctyl-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-13(11-16-10-6-9-14-16)15-12-7-4-2-1-3-5-8-12/h6,9-10,12H,1-5,7-8,11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBJXRRZYAQRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazole Followed by Acetamide Formation
This method begins with the preparation of 1H-pyrazole, which is subsequently alkylated with a cyclooctyl group and functionalized with an acetamide moiety.
Pyrazole Alkylation
A key step involves the N-alkylation of pyrazole using cyclooctyl bromide or chloride under basic conditions. For example, 3-nitro-1H-pyrazole can react with cyclooctyl halides in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at 45–80°C for 4–12 hours, yielding 1-cyclooctyl-3-nitro-1H-pyrazole . Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or using reducing agents like iron in acetic acid.
Acetamide Coupling
The amine intermediate is then acylated with chloroacetyl chloride or bromoacetyl bromide to introduce the acetamide group. For instance, 1-cyclooctyl-1H-pyrazol-3-amine reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding N-cyclooctyl-2-chloroacetamide-pyrazole . Further substitution with pyrazole or its derivatives completes the synthesis.
Representative Reaction Scheme:
Key Conditions:
Pyrazole Ring Construction from Cyclooctyl-Containing Precursors
An alternative strategy involves building the pyrazole ring from a cyclooctyl-substituted hydrazine and a diketone or β-ketoester. This method avoids multi-step functionalization and improves atom economy.
Cyclocondensation of Hydrazines
Cyclooctylhydrazine reacts with β-ketoesters (e.g., ethyl acetoacetate) or 1,3-diketones (e.g., acetylacetone) in ethanol or acetic acid under reflux to form the pyrazole ring. For example, heating cyclooctylhydrazine with ethyl acetoacetate at 80°C for 6 hours produces 1-cyclooctyl-3-methyl-1H-pyrazole-5-carboxylate , which is hydrolyzed to the carboxylic acid and subsequently converted to the acetamide via mixed anhydride or carbodiimide-mediated coupling.
Representative Reaction Scheme:
Key Conditions:
Optimization Studies and Catalytic Systems
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance the solubility of cyclooctyl halides and pyrazole derivatives, leading to higher alkylation yields (75–90%) compared to non-polar solvents (40–60%). Elevated temperatures (60–80°C) accelerate alkylation but may promote side reactions such as over-alkylation or decomposition.
Catalytic Hydrogenation
Reduction of nitro intermediates to amines using Pd/C under hydrogen (0.2–3 MPa) achieves near-quantitative conversion in 3–20 hours. However, catalyst poisoning by sulfur-containing impurities (e.g., from DMF) can reduce efficiency, necessitating rigorous solvent purification.
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions or water-mediated reactions. For instance, microwave-assisted alkylation in ionic liquids (e.g., [BMIM][BF₄]) reduces reaction times from hours to minutes while maintaining yields >85%.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation-Acylation | 1H-Pyrazole, Cyclooctyl halides | Alkylation, Reduction, Acylation | 60–75% | Modular, scalable | Multi-step, purification challenges |
| Cyclocondensation | Cyclooctylhydrazine, Diketones | Ring formation, Hydrolysis | 70–85% | Atom-economical, fewer steps | Limited substrate availability |
Industrial-Scale Considerations
Cost Efficiency
The alkylation-acylation route is favored for large-scale production due to the commercial availability of cyclooctyl halides and pyrazole derivatives. Patent CN112062754B highlights that avoiding N-protection steps reduces raw material costs by ~30% compared to traditional routes.
Purification Challenges
Chromatographic purification of the final product is often necessary to achieve pharmaceutical-grade purity (>99%). Simulated moving bed (SMB) chromatography or recrystallization from ethanol/water mixtures are employed industrially.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-pyrazol-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclooctyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
N-cyclooctyl-2-pyrazol-1-ylacetamide serves as a critical building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This utility is particularly valuable in the development of new materials and compounds with specific properties.
Coordination Chemistry
In coordination chemistry, this compound functions as a ligand. Ligands are essential for forming coordination complexes with metals, which can lead to the development of catalysts and other functional materials. The compound's ability to coordinate with metal ions enhances its potential in catalysis and material science.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have focused on its efficacy against various bacterial strains, demonstrating significant inhibitory effects. For instance, a minimum inhibitory concentration (MIC) study could reveal its potency compared to standard antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation. Detailed case studies could illustrate its effects in vivo, comparing it with established anti-inflammatory drugs.
Anticancer Potential
this compound is being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells or inhibit tumor growth through specific molecular interactions. A selectivity index (SI) analysis could further elucidate its effectiveness against cancerous versus normal cells.
Medicinal Applications
Therapeutic Agent Development
Given its interaction with biological targets, this compound is being evaluated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity to achieve desired therapeutic outcomes.
Case Studies
Several studies have documented the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | MIC values indicated significant activity against Gram-positive bacteria |
| Study 2 | Anti-inflammatory | Reduced edema in animal models compared to control groups |
| Study 3 | Anticancer | Induced apoptosis in cultured cancer cell lines at low concentrations |
Industrial Applications
This compound is also utilized in industrial applications, particularly in the synthesis of new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, from pharmaceuticals to polymers.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between N-cyclooctyl-2-pyrazol-1-ylacetamide and related acetamide derivatives:
Heterocycle-Driven Pharmacological Profiles
- Pyrazole vs. Thiazole : The pyrazole ring in this compound lacks sulfur but contains two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions distinct from thiazole-based analogs like N-(Thiazol-2-yl)acetamide. Thiazole’s sulfur atom may enhance interactions with metal ions or cysteine residues in enzymes, contributing to its reported anti-inflammatory activity .
- Cyclooctyl vs. Cyclohexyl : The cyclooctyl group in the target compound introduces greater steric bulk and lipophilicity compared to the cyclohexyl group in 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide . This could improve binding to hydrophobic protein pockets but reduce aqueous solubility.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Derivatives in with trifluoromethyl or imidazolylthio groups exhibit enhanced metabolic stability due to electron-withdrawing effects, a feature absent in the cyclooctyl-pyrazole analog.
- Aromatic Systems : Compounds with phenyldiazenyl or thienyl groups () may engage in extended π-π interactions, whereas the cyclooctyl group relies on van der Waals forces for target binding.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclooctyl-2-pyrazol-1-ylacetamide?
- Methodology:
- Condensation Reactions: React cyclooctylamine with 2-pyrazol-1-ylacetic acid derivatives using carbodiimide coupling agents (e.g., EDCI) in anhydrous DMF or THF under nitrogen. Monitor progress via TLC (hexane:EtOAc, 8:2) .
- Click Chemistry: For regioselective triazole formation (if applicable), employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azido intermediates. Optimize solvent systems (e.g., t-BuOH:H₂O, 3:1) and copper acetate catalysts .
- Key Considerations:
- Purify via recrystallization (ethanol) or column chromatography.
- Typical yields: 60–85% for analogous acetamides .
Q. How is the structure of this compound characterized spectroscopically?
- Analytical Techniques:
| Method | Key Peaks/Data | Reference Compound Example |
|---|---|---|
| ¹H NMR | δ 5.38 (s, –NCH₂CO–), δ 1.40–1.80 (m, cyclooctyl CH₂) | 2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide |
| IR | 3260–3300 cm⁻¹ (–NH), 1670–1680 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C–N) | N-(benzo[d]thiazol-2-yl)-2-phenylacetamide |
| HRMS | [M+H]⁺ calculated for C₁₄H₂₂N₃O: 260.1764; observed: 260.1758 | 2-(1H-pyrazol-1-yl)-N-phenylacetamide derivatives |
- Validation: Compare experimental data with computational predictions (e.g., PubChem or Gaussian simulations) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective synthesis of pyrazole-acetamide derivatives?
- Strategies:
- Solvent Systems: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity in condensation steps .
- Catalyst Screening: Test Cu(I) vs. Ru(II) catalysts for click chemistry to control 1,4- vs. 1,5-triazole regioselectivity .
- Temperature Control: Maintain 0–5°C during azide-alkyne cycloaddition to minimize side reactions .
- Case Study: For N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)acetamide, optimized yields (82%) were achieved using Cu(OAc)₂ at 25°C in t-BuOH:H₂O .
Q. What computational methods predict the biological activity of pyrazole-acetamide derivatives?
- Approaches:
- Molecular Docking: Use AutoDock Vina to simulate binding to enzyme targets (e.g., COX-2 or kinase domains) .
- QSAR Modeling: Correlate pyrazole substituent electronegativity with IC₅₀ values for cytotoxicity .
- Example: Analogous compounds showed strong binding affinity (ΔG = −9.2 kcal/mol) to the adenosine A₂A receptor, suggesting potential neurological applications .
Q. How can contradictions in reaction yield data be resolved during scale-up?
- Troubleshooting:
- Impurity Analysis: Use HPLC-MS to identify byproducts (e.g., hydrolyzed acetamides or unreacted cyclooctylamine) .
- Kinetic Studies: Vary reaction time and stoichiometry to identify rate-limiting steps. For example, excess 2-pyrazol-1-ylacetic acid (1.2 eq) improved yields by 15% in scaled syntheses .
- Data Reconciliation: Cross-validate NMR and HRMS results with independent synthetic batches to rule out instrumental error .
Key Challenges and Future Directions
- Stereochemical Control: Cyclooctyl groups may introduce conformational flexibility, complicating crystallization. Consider chiral auxiliaries or enantioselective catalysis .
- Biological Screening: Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or proteasome) based on structural analogs’ activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
